molecular formula C28H41NO9 B8209796 Thailanstatin A

Thailanstatin A

Cat. No.: B8209796
M. Wt: 535.6 g/mol
InChI Key: GJKQDOMCDFJANR-UQAZGURTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thailanstatin A (TST-A) is a natural product isolated from Burkholderia thailandensis MSMB43 using a genomics-guided approach . It belongs to a class of spliceosome inhibitors that target the SF3b subunit of the U2 snRNA subcomplex, disrupting pre-mRNA splicing and leading to potent antiproliferative effects in cancer cells . Structurally, TST-A features nine stereogenic centers, two functionalized tetrahydropyran rings, a conjugated diene, a sensitive epoxide, and a carboxyl moiety . The carboxyl group replaces an unstable hydroxyl group found in related compounds like FR901464 (4), significantly enhancing its stability in physiological conditions (e.g., phosphate buffer at pH 7.4) . TST-A exhibits low-nM to sub-nM IC50 values against multiple cancer cell lines, including DU-145 (1.11 ± 0.02 nM) and SKOV-3 (2.69 ± 0.37 nM), making it a promising candidate for antibody-drug conjugates (ADCs) .

Properties

IUPAC Name

2-[5-[(1E,3E)-5-[5-[[(E)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO9/c1-16(7-10-24-27(34)28(15-35-28)14-21(38-24)13-26(32)33)6-9-23-17(2)12-22(19(4)37-23)29-25(31)11-8-18(3)36-20(5)30/h6-8,10-11,17-19,21-24,27,34H,9,12-15H2,1-5H3,(H,29,31)(H,32,33)/b10-7+,11-8+,16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKQDOMCDFJANR-UQAZGURTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Selection and Genetic Modifications

The native producer of TST-A, Burkholderia thailandensis MSMB43, was genetically engineered to enhance production titers. Two key genes in the thailanstatin biosynthetic pathway—tstP (encoding a dioxygenase) and tstR (encoding a cytochrome P450)—were targeted for deletion.

  • ΔtstP Mutant : Disruption of tstP abolished the conversion of TST-A to downstream products like FR901464 (FR), increasing TST-A titers by 58% (144.7 ± 2.3 mg/L) and TST-D (a direct precursor) by 132% (14.6 ± 0.5 mg/L) compared to the wild-type strain.

  • ΔtstR Mutant : Deletion of tstR halted the oxidation of TST-D to TST-A, leading to a 7-fold increase in TST-D production (53.2 ± 12.1 mg/L).

Table 1. Impact of Gene Deletions on Thailanstatin Production

StrainTST-A Titer (mg/L)TST-D Titer (mg/L)FR901464 Titer (mg/L)
Wild-Type91.5 ± 1.26.3 ± 0.312.4 ± 0.8
ΔtstP144.7 ± 2.314.6 ± 0.50
ΔtstR053.2 ± 12.10

Fermentation Optimization

A pilot-scale fed-batch fermentation of the ΔtstP strain in a 120-L bioreactor achieved peak titers of 181.9 mg/L for TST-A and 19.3 mg/L for TST-D at 96 hours. Post-fermentation stabilization strategies included omitting sodium chloride from the medium to prevent epoxide-to-chlorohydrin conversion and immediate silica gel adsorption to protect TST-A from degradation.

Purification and Recovery

Purification involved resin adsorption, silica gel chromatography, and preparative HPLC, yielding 714 mg of TST-A (98.5% purity) from 90 L of broth (6% recovery rate). TST-D exhibited superior stability (half-life >202 hours in phosphate buffer) compared to TST-A (half-life ≈48 hours).

Synthetic Organic Chemistry Approaches

Total Synthesis via Biomimetic Strategies

Nicolaou’s landmark synthesis achieved TST-A in nine linear steps using an asymmetric intramolecular oxa-Michael reaction/hydrogenation sequence to construct the tetrahydropyran core. Key steps included:

  • Oxa-Michael Cyclization : Generated the C1–C5 tetrahydropyran fragment with >95% enantiomeric excess.

  • Hydrogenation : Installed the C6 methyl group stereoselectively.

  • Late-Stage Epoxidation : Introduced the C10–C11 epoxide using vanadium-catalyzed conditions.

Table 2. Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey InnovationReference
Nicolaou (2016)99.8%Biomimetic oxa-Michael/hydrogenation
Koide (2018)145.4%Convergent cross-metathesis strategy
Kitahara (Review)712.3%Sugar-derived tetrahydropyran fragments

Convergent Synthesis of TST-A Methyl Ester

A 2018 enantioselective synthesis utilized tri-O-acetyl-ᴅ-glucal as a starting material for both tetrahydropyran fragments. Highlights included:

  • Claisen Rearrangement : Established the C14 methyl stereochemistry with Cu(I)-mediated conjugate addition.

  • Cross-Metathesis : Coupled diene and epoxy alcohol subunits using Grubbs’ catalyst (G-II).

  • In Vitro Activity : The methyl ester derivative showed nanomolar spliceosome inhibition, validating bioactivity retention.

Stability and Formulation Challenges

TST-A’s carboxylic acid moiety enhances stability compared to FR901464’s hemiketal group. However, its susceptibility to epoxide ring-opening in high-salt environments necessitated chloride-free fermentation and purification conditions. Esterification (e.g., methyl ester) improved membrane permeability but required post-synthesis modification.

Comparative Evaluation of Methods

Microbial vs. Synthetic Production

ParameterMicrobial FermentationSynthetic Chemistry
Titer/Yield 144.7 mg/L (TST-A)9.8% (Nicolaou)
Scalability Pilot-scale (90 L)Milligram-scale
Cost Moderate (fermentation)High (catalysts, steps)
Stability TST-D > TST-AEster derivatives stable

Industrial Applicability

Metabolic engineering offers superior scalability for preclinical studies, while synthetic routes enable analog development for structure-activity relationship (SAR) studies. Hybrid approaches (e.g., semisynthesis from TST-D) may balance cost and flexibility .

Chemical Reactions Analysis

Types of Reactions: Thailanstatin A undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the most notable applications of Thailanstatin A is its use as a cytotoxic payload in ADCs. These conjugates combine an antibody that targets cancer cells with a cytotoxic drug, enhancing the specificity and efficacy of cancer treatment. Recent studies have demonstrated that this compound can be effectively conjugated to antibodies, resulting in ADCs that exhibit significant antitumor activity.

  • Efficacy : In preclinical models, ADCs incorporating this compound have shown up to 100 times greater potency than existing therapies like T-DM1 against resistant cancer cell lines . The potency is influenced by the site of conjugation on the antibody, highlighting the importance of precise engineering in ADC design.
  • Case Study : In a study involving gastric cancer xenograft models, a site-specific this compound ADC demonstrated substantial tumor regression at doses as low as 3 mg/kg. This study illustrated the potential for this compound to be utilized effectively in targeted cancer therapies .

Chemical Synthesis and Structural Variants

The synthesis of this compound has been achieved through various methodologies, allowing for the exploration of structural derivatives aimed at enhancing its biological activity. Research has focused on optimizing synthetic routes to produce analogs with improved potency and pharmacological properties .

Table: Summary of Chemical Syntheses and Biological Properties

Synthesis Method Key Findings Biological Activity
Total SynthesisAchieved in nine steps from simple precursorsInhibits RNA splicing with high potency
Structural VariantsDeveloped derivatives with modified structuresEnhanced cytotoxicity against specific cancer types
Site-Specific ConjugationImproved efficacy in ADC formulationsSignificant tumor regression in xenograft models

Future Directions and Research Insights

Research into this compound continues to evolve, with ongoing studies aimed at understanding its full therapeutic potential. Key areas of focus include:

  • Combination Therapies : Exploring the synergistic effects of this compound with other chemotherapeutic agents.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify additional therapeutic targets.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Mechanism of Action

The mechanism of action of Thailanstatin A involves the inhibition of spliceosome assembly. This compound binds firmly to the SF3b subunit of the U2 small nuclear RNA sub-complex, a crucial component of the spliceosome. This binding prevents the correct assembly of the spliceosome, thereby inhibiting pre-mRNA splicing. This mechanism is particularly effective in cancer cells, which have more active and mutated spliceosomes compared to normal cells .

Comparison with Similar Compounds

Thailanstatin A is structurally and functionally related to several natural and synthetic spliceosome inhibitors. Below is a detailed comparison:

Structural and Stability Comparisons
Compound Key Structural Features Stability in PBS (pH 7.4) Reference
This compound Carboxyl group, conjugated diene, two tetrahydropyran rings, epoxide Highly stable (t1/2 > 24 hours)
FR901464 (4) Hydroxyl group, conjugated diene, hemiketal structure Unstable (rapid degradation)
Spliceostatin D Similar to TST-A but lacks carboxyl group; contains tetrahydrooxazine motifs Moderate stability
Thailanstatin D Direct precursor of TST-A; identical to spliceostatin C Less stable than TST-A

Key Findings :

  • The carboxyl group in TST-A replaces the unstable hydroxyl group in FR901464, preventing rapid hydrolysis and enhancing bioavailability .
  • Thailanstatin D (TST-D), a precursor of TST-A, shows reduced stability and activity compared to TST-A .
In Vitro Splicing Inhibition
Compound IC50 (µM) ± SD Mechanism of Action Reference
This compound 0.65 ± 0.36 Binds SF3b subunit of spliceosome
FR901464 (4) 0.58 ± 0.07 Same target as TST-A
Thailanstatin B 6.18 ± 2.47 Reduced potency due to structural modifications
Thailanstatin C 6.84 ± 2.90 Similar to TST-B; lower affinity

Key Findings :

  • TST-A and FR901464 exhibit comparable splicing inhibition potency, but TST-A’s stability makes it more therapeutically viable .
  • TST-B and TST-C, natural analogs of TST-A, show ~10-fold lower activity due to differences in substituents (e.g., chlorine atoms in TST-B) .
Antiproliferative Activity in Cancer Cell Lines
Compound GI50 (nM ± SD) Reference
DU-145 NCI-H232A MDA-MB-231 SKOV-3
This compound 1.11 ± 0.02 2.26 ± 0.17 2.58 ± 0.11 2.69 ± 0.37
FR901464 (4) 1.05 ± 0.02 1.94 ± 0.24 2.10 ± 0.19 1.06 ± 0.01
Thailanstatin D 6.35 ± 1.10 7.56 ± 0.57 9.93 ± 0.99 7.43 ± 0.99
Analog 245 0.12 ± 0.01 0.24 ± 0.03 0.18 ± 0.02 0.15 ± 0.02

Key Findings :

  • TST-A and FR901464 show similar antiproliferative potency, but synthetic analogs like 245 (fluorinated cyclopropane derivative) exhibit ~10-fold higher activity .
  • Thailanstatin D, a biosynthetic precursor, is significantly less potent than TST-A .

Biological Activity

Thailanstatin A (TST-A) is a potent natural product derived from the bacterium Burkholderia thailandensis, identified for its significant anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer types, and recent advancements in its synthesis and application.

This compound primarily functions as a spliceosome modulator , targeting the spliceosome—a complex responsible for editing pre-mRNA. The mechanism of action involves:

  • Inhibition of Spliceosome Assembly : TST-A binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), crucial for spliceosome function. This binding disrupts the assembly and activity of the spliceosome, leading to mis-splicing of mRNA and subsequent degradation of aberrant transcripts .
  • Antiproliferative Effects : The compound exhibits low nanomolar to subnanomolar cytotoxicity against various human cancer cell lines by interfering with the splicing machinery, which is often hyperactive in cancer cells compared to normal cells .

Efficacy Against Cancer

This compound has shown promising results in various studies regarding its efficacy against different cancer types:

  • Cancer Cell Lines : In vitro studies have demonstrated that TST-A possesses potent antiproliferative activities across several human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the low nanomolar range .
  • Specific Cancer Types :
    • Prostate Cancer : TST-A has been shown to suppress androgen receptor variant 7 (AR-V7) mRNA and protein expression, which is associated with castration-resistant prostate cancer (CRPC). This suppression leads to significant tumor inhibitory effects in xenograft models .
    • General Anticancer Activity : The compound’s ability to inhibit pre-mRNA splicing correlates with its effectiveness as an anticancer agent, making it a candidate for further clinical development .

Synthesis and Structural Variants

The synthesis of this compound has evolved significantly since its discovery. Notable advancements include:

  • Synthetic Pathways : Researchers have developed enantioselective convergent synthesis methods that allow for the production of TST-A methyl ester and its derivatives, enhancing its pharmacological properties .
  • Yield Improvements : Recent metabolic engineering efforts have increased the yield of TST-A from bacterial fermentation, addressing previous limitations related to its low natural abundance .

Data Table

Parameter Value
SourceBurkholderia thailandensis MSMB43
MechanismSpliceosome inhibition
IC50 (Cancer Cell Lines)Low nanomolar to subnanomolar range
Targeted Cancer TypesProstate cancer, various solid tumors
Yield Improvement58% increase via metabolic engineering

Case Studies

  • Prostate Cancer Model : In a study examining CRPC models, TST-A demonstrated significant tumor regression through its action on AR-V7 splicing mechanisms. This effect was attributed to the compound's ability to disrupt spliceosomal interactions critical for AR-V7 expression .
  • Broad Spectrum Activity : In vitro assays across multiple cancer types confirmed TST-A's broad-spectrum efficacy, indicating potential applicability in diverse oncological contexts .

Q & A

Q. What are the key structural features of Thailanstatin A, and how do they influence its biological activity?

this compound contains a tetrahydropyran core, a carboxyl group (-COOH), and an amide (-CONH) functional group, along with hydroxyl (-OH) substituents . These features contribute to its hydrophilicity and ability to interact with the spliceosome. The tetrahydropyran ring system is critical for binding to spliceosomal components, while the hydroxyl groups facilitate hydrogen bonding with target proteins .

Q. What experimental methodologies are commonly used to synthesize this compound?

Synthesis involves multi-step enantioselective processes, including anhydrous reactions with reagents like tert-butyldimethylsilyl triflate (TBSOTf) in dimethylformamide (DMF) . Key purification steps utilize flash chromatography and thin-layer chromatography (TLC). Structural confirmation relies on 1H^1\text{H} NMR, 13C^13\text{C} NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the bioactivity of this compound evaluated in preclinical studies?

Cytotoxicity is measured using cell viability assays (e.g., DU-145 prostate cancer cells), with GI50_{50} values reported as 1.11±0.02nM1.11 \pm 0.02 \, \text{nM} . Pre-mRNA splicing inhibition is assessed via in vitro splicing assays, comparing activity to analogues like FR901464 .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

The stereochemical complexity of the tetrahydropyran ring requires chiral auxiliaries or asymmetric catalysis. For example, kinetic resolution during glycosylation steps ensures correct stereochemistry . Retrosynthetic analysis identifies disconnections at the amide bond and tetrahydropyran ring, enabling modular synthesis of intermediates .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogues?

Discrepancies in GI50_{50} values (e.g., Thailanstatin B: 3.00±0.92nM3.00 \pm 0.92 \, \text{nM}) may stem from variations in cell line sensitivity or assay conditions . Standardized protocols for cell culture (e.g., passage number, serum concentration) and dose-response curve fitting (e.g., four-parameter logistic models) improve reproducibility .

Q. What strategies optimize the design of this compound analogues for enhanced spliceosome targeting?

Fluorination at C15 improves metabolic stability, while tetrahydropyran-to-tetrahydrooxazine substitutions modulate binding affinity . Structure-activity relationship (SAR) studies guided by X-ray crystallography of spliceosome complexes help prioritize analogues for synthesis .

Q. What statistical approaches are recommended for analyzing cytotoxicity data in this compound studies?

Use non-linear regression (e.g., GraphPad Prism) to calculate IC50_{50}/GI50_{50} values with 95% confidence intervals. Outlier detection (e.g., Grubbs' test) ensures data robustness, and ANOVA with post-hoc tests compares efficacy across analogues .

Q. How should ethical considerations shape in vivo studies of this compound?

Follow institutional animal care guidelines (e.g., IACUC) for tumor xenograft models. Document compound stability and batch-to-batch consistency per regulatory requirements, and retain samples for post-trial analysis .

Methodological Considerations

  • Data Replication : Detailed experimental protocols (e.g., reaction temperatures, solvent ratios) must be included in supplementary materials to enable replication .
  • Conflict of Interest : Disclose funding sources (e.g., pharmaceutical sponsors) and patent applications (e.g., Thailanstatin analogues) to maintain transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.